REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[N:6]=[CH:7][C:8]2[C:13]([CH:14]=1)=[CH:12][C:11]([F:15])=[CH:10][CH:9]=2)=O.[NH2:16][NH2:17]>C(O)C>[F:15][C:11]1[CH:12]=[C:13]2[C:8](=[CH:9][CH:10]=1)[CH:7]=[N:6][C:5]([C:3]([NH:16][NH2:17])=[O:2])=[CH:14]2
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Name
|
|
Quantity
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27 g
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Type
|
reactant
|
Smiles
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COC(=O)C=1N=CC2=CC=C(C=C2C1)F
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Name
|
|
Quantity
|
42 g
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
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500 mL
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Type
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solvent
|
Smiles
|
C(C)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated under high vacuum
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Type
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CUSTOM
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Details
|
to remove hydrazine
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Type
|
CUSTOM
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Details
|
the resulting residue was triturated with ethanol (100 mL)
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Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C2C=C(N=CC2=CC1)C(=O)NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.8 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |